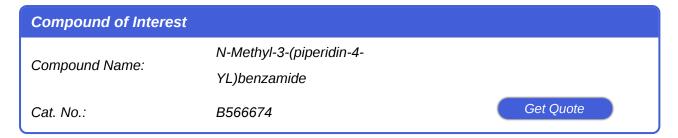


An In-depth Technical Guide to N-Methyl-3-(piperidin-4-YL)benzamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-(piperidin-4-YL)benzamide is a small molecule belonging to the benzamide class of compounds. Its chemical structure, featuring a central benzamide core linked to a piperidine ring, suggests potential interactions with various biological targets, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the available physicochemical properties, proposed synthetic routes, and potential areas of biological investigation for this compound. Due to the limited availability of direct experimental data for **N-Methyl-3-(piperidin-4-YL)benzamide**, this guide incorporates information on structurally related compounds and general experimental methodologies to provide a predictive yet scientifically grounded resource.

Physicochemical Properties

Quantitative data on the physicochemical properties of **N-Methyl-3-(piperidin-4-YL)benzamide** are not extensively reported in publicly available literature. The following table summarizes the available information, primarily for its dihydrochloride salt, and includes predicted values for the free base to facilitate computational modeling and experimental design.



Property	Value (Dihydrochloride Salt)	Value (Free Base - Predicted)	Data Source
IUPAC Name	N-methyl-3-(piperidin- 4- yl)benzamide;dihydroc hloride	N-methyl-3-(piperidin- 4-yl)benzamide	PubChem[1]
CAS Number	2140866-87-9	Not Available	PubChem[1]
Chemical Formula	C13H20Cl2N2O	C13H18N2O	PubChem[1]
Molecular Weight	291.21 g/mol	218.29 g/mol	PubChem[1]
Melting Point	Not Available	Not Available	_
Boiling Point	Not Available	Not Available	_
Solubility	Not Available	Not Available	_
рКа	Not Available	Not Available	_
LogP	Not Available	Not Available	

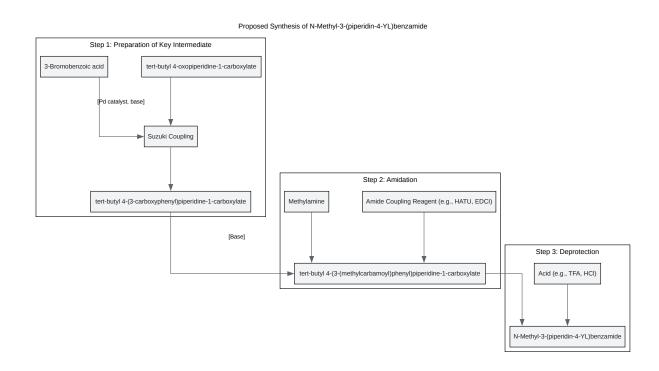
Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **N-Methyl-3-(piperidin-4-YL)benzamide** is not readily available. However, based on established principles of organic chemistry, a plausible synthetic route can be proposed. The most straightforward approach would involve the amidation of a 3-(piperidin-4-yl)benzoic acid derivative with methylamine.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of **N-Methyl-3-(piperidin-4-YL)benzamide**, starting from commercially available precursors.





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Caption: Proposed multi-step synthesis of the target compound.



Detailed Methodologies

Step 1: Synthesis of tert-butyl 4-(3-carboxyphenyl)piperidine-1-carboxylate (Intermediate D)

This key intermediate can be synthesized via a Suzuki coupling reaction between 3-bromobenzoic acid and a suitable piperidine-4-boronic acid derivative, or more commonly, through a reaction involving an organometallic reagent derived from a protected 4-halopiperidine. A more accessible route involves the reaction of 3-bromobenzoic acid with tert-butyl 4-oxopiperidine-1-carboxylate followed by reduction and dehydration/aromatization, though this is a more complex, multi-step process within this initial step.

- Materials: 3-Bromobenzoic acid, tert-butyl 4-oxopiperidine-1-carboxylate, Palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and an appropriate solvent system (e.g., toluene/water or dioxane/water).
- Procedure (Illustrative):
 - To a reaction vessel, add 3-bromobenzoic acid, tert-butyl 4-oxopiperidine-1-carboxylate,
 the palladium catalyst, and the base.
 - De-gas the mixture and purge with an inert gas (e.g., argon or nitrogen).
 - Add the solvent system and heat the reaction mixture to reflux for a specified period (typically monitored by TLC or LC-MS for completion).
 - Upon completion, cool the reaction mixture and perform an aqueous workup.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to yield the desired intermediate.

Step 2: Amidation to form tert-butyl 4-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxylate (Intermediate E)

The carboxylic acid intermediate is then coupled with methylamine.



- Materials: Intermediate D, methylamine (as a solution in a suitable solvent like THF or as a
 gas), an amide coupling reagent (e.g., HATU, HBTU, or EDCI/HOBt), a non-nucleophilic
 base (e.g., DIPEA or triethylamine), and an anhydrous aprotic solvent (e.g., DMF or DCM).
- Procedure (Illustrative):
 - Dissolve Intermediate D in the anhydrous solvent.
 - Add the coupling reagent and the base to the solution and stir for a short period to activate the carboxylic acid.
 - Add methylamine to the reaction mixture.
 - Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
 - Perform an aqueous workup and extract the product with an organic solvent.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
 - Purify the product via column chromatography if necessary.

Step 3: Deprotection to Yield **N-Methyl-3-(piperidin-4-YL)benzamide** (Final Product H)

The final step involves the removal of the Boc protecting group from the piperidine nitrogen.

- Materials: Intermediate E, a strong acid (e.g., trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol).
- Procedure (Illustrative):
 - Dissolve Intermediate E in the chosen solvent.
 - Add the acid and stir the mixture at room temperature.
 - Monitor the reaction for the disappearance of the starting material.
 - Upon completion, remove the solvent and excess acid under reduced pressure.



 The resulting salt can be purified by recrystallization or precipitation. To obtain the free base, a basic workup would be required.

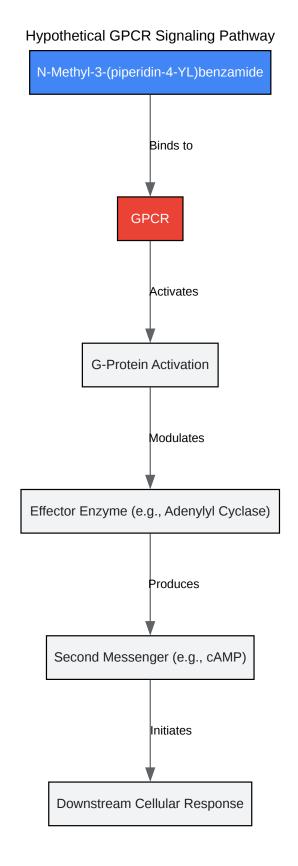
Potential Biological Activity and Signaling Pathways

While no specific biological data for **N-Methyl-3-(piperidin-4-YL)benzamide** has been found, the benzamide scaffold is present in a wide range of biologically active molecules. Structurally similar compounds often exhibit activity at G-protein coupled receptors (GPCRs), ion channels, and enzymes within the CNS.

Inferred Signaling Pathway Involvement

Based on the activities of related benzamide and piperidine-containing compounds, **N-Methyl-3-(piperidin-4-YL)benzamide** could potentially interact with dopaminergic or serotonergic pathways. The following diagram illustrates a hypothetical interaction with a generic GPCR signaling cascade, a common mechanism for such compounds.





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Caption: Potential interaction with a GPCR signaling cascade.



Experimental Protocols for Biological Evaluation

To elucidate the biological activity of **N-Methyl-3-(piperidin-4-YL)benzamide**, a tiered screening approach is recommended.

- 1. Primary Binding Assays:
- Objective: To identify potential molecular targets.
- Methodology: A broad panel of radioligand binding assays targeting a diverse range of CNS receptors (e.g., dopamine, serotonin, opioid, and adrenergic receptors) and ion channels should be employed. Commercial services are available that offer such comprehensive screening panels.

2. Functional Assays:

- Objective: To determine the functional activity (agonist, antagonist, or modulator) at the identified targets.
- Methodology: Depending on the target identified in the primary screen, appropriate functional assays should be conducted. Examples include:
 - GPCRs: cAMP assays, calcium mobilization assays, or β-arrestin recruitment assays.
 - Ion Channels: Patch-clamp electrophysiology or fluorescent ion indicator-based assays.
 - Enzymes: Enzyme activity assays using specific substrates and detection methods (e.g., colorimetric, fluorometric, or radiometric).

3. In Vitro Cellular Assays:

- Objective: To assess the effect of the compound on cellular functions in a more physiological context.
- Methodology: Utilize cell lines endogenously expressing the target of interest or recombinant cell lines. Assays could include measurements of neurotransmitter release, cell viability, or gene expression changes.



4. In Vivo Models:

- Objective: To evaluate the pharmacokinetic properties and in vivo efficacy of the compound.
- Methodology: Following promising in vitro results, studies in animal models of relevant CNS disorders (e.g., models of depression, anxiety, or psychosis) would be warranted. These studies would involve administration of the compound and assessment of behavioral or physiological endpoints.

Conclusion

N-Methyl-3-(piperidin-4-YL)benzamide represents a chemical entity with potential for biological activity, particularly within the central nervous system. While direct experimental data is currently scarce, this guide provides a framework for its synthesis and biological evaluation based on established chemical principles and the known activities of structurally related compounds. The proposed synthetic route offers a logical starting point for its preparation, and the outlined biological screening cascade provides a systematic approach to uncovering its pharmacological profile. Further research is necessary to fully characterize the physicochemical properties and biological functions of this compound.

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